2-[Azidobis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Azidobis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane is a complex chemical compound known for its unique structure and properties. This compound is characterized by the presence of multiple nitro groups, fluorine atoms, and an azido group, making it a subject of interest in various fields of scientific research, particularly in the study of energetic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Azidobis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane typically involves the reaction of 2-fluoro-2,2-dinitroethanol with azidomethoxyfluorodinitroethane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as mercury salts, to facilitate the addition of the azido group to the fluorodinitroethoxy moiety .
Industrial Production Methods
Industrial production of this compound may involve a scaled-up version of the laboratory synthesis, with additional steps to ensure purity and yield. The process may include purification techniques such as recrystallization and distillation to remove impurities and obtain the desired product in high yield .
Chemical Reactions Analysis
Types of Reactions
2-[Azidobis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Nucleophilic substitution reactions can replace the azido group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amines, while oxidation can produce nitro derivatives .
Scientific Research Applications
2-[Azidobis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of energetic materials and explosives due to its high energy content and stability
Mechanism of Action
The mechanism of action of 2-[Azidobis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane involves its interaction with molecular targets through its azido and nitro groups. These interactions can lead to the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-2,2-dinitroethanol: A precursor in the synthesis of the compound.
Bis(2-fluoro-2,2-dinitroethoxy)methane: Shares similar structural features and reactivity.
2,4,6-Tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine: Another compound with multiple nitro and fluorine groups.
Uniqueness
Its stability and high energy content make it particularly valuable in the study of energetic materials .
Properties
CAS No. |
88262-48-0 |
---|---|
Molecular Formula |
C7H6F3N9O15 |
Molecular Weight |
513.17 g/mol |
IUPAC Name |
2-[azido-bis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane |
InChI |
InChI=1S/C7H6F3N9O15/c8-4(14(20)21,15(22)23)1-32-7(12-13-11,33-2-5(9,16(24)25)17(26)27)34-3-6(10,18(28)29)19(30)31/h1-3H2 |
InChI Key |
DHRKEXDMYWOCLR-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])F)OC(N=[N+]=[N-])(OCC([N+](=O)[O-])([N+](=O)[O-])F)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.